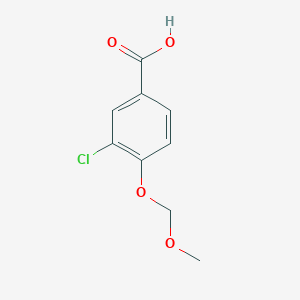

3-Chloro-4-methoxymethoxybenzoic acid

Description

Properties

CAS No. |

570408-33-2 |

|---|---|

Molecular Formula |

C9H9ClO4 |

Molecular Weight |

216.62 g/mol |

IUPAC Name |

3-chloro-4-(methoxymethoxy)benzoic acid |

InChI |

InChI=1S/C9H9ClO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

SSFZXQAVWNKTJK-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C(=O)O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-methoxymethoxybenzoic acid has been investigated for its potential pharmaceutical properties. Studies have shown that similar compounds exhibit:

- Antiviral Activity : Research indicates that derivatives of methoxybenzoic acids can inhibit viral replication. For instance, compounds structurally related to this compound have demonstrated efficacy against Hepatitis B virus (HBV) in vitro, suggesting potential therapeutic applications in antiviral drug development .

- Antibacterial Properties : The compound's structure suggests possible antibacterial activity. Sulfonamide derivatives, which share structural similarities, have been shown to inhibit bacterial growth effectively, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Potential : Investigations into related sulfonamide compounds have revealed their ability to induce apoptosis in cancer cells. This suggests that this compound may also possess anticancer properties, warranting further research into its mechanisms of action .

Agricultural Applications

The compound has been explored for its agricultural benefits:

- Pesticidal Activity : Research has indicated that halogenated benzoic acids can exhibit fungicidal and herbicidal properties. For example, studies on similar compounds suggest they can effectively control plant pathogens and pests, making them valuable in crop protection strategies .

Environmental Science

The environmental impact of this compound is also a subject of interest:

- Degradation Studies : Research has focused on the degradation pathways of methoxylated benzoic acids in various environments. Understanding how these compounds break down can inform risk assessments regarding their environmental persistence and potential ecological effects .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Chloro-4-hydroxybenzoic acid | Antiviral | 25 | |

| Sulfonamide derivative | Antibacterial | 10 | |

| Methoxybenzoate derivative | Anticancer | 15 |

Table 2: Agricultural Efficacy of Halogenated Benzoic Acids

| Compound Name | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fusarium oxysporum | 85 | |

| 4-Bromo-2-methoxybenzoic acid | Helminthosporium | 90 |

Case Study 1: Antiviral Mechanisms

A study published by the Royal Society of Chemistry examined the demethylation of methoxybenzoic acids using cytochrome P450 enzymes. The results showed that specific variants could enhance the production of hydroxy derivatives, which are often more biologically active against viruses like HBV . This highlights the potential for developing antiviral agents based on the structure of this compound.

Case Study 2: Antibacterial Efficacy

A comprehensive study on sulfonamide compounds demonstrated significant antibacterial activity against multiple strains of bacteria. The study reported IC50 values indicating that structurally similar compounds to this compound effectively inhibited bacterial growth, thus supporting its potential use in antibiotic formulations .

Comparison with Similar Compounds

Key Properties :

- InChI Key : IBCQUQXCTOPJOD-UHFFFAOYSA-N .

- Solubility: Highly soluble in polar organic solvents (e.g., ethanol, DMSO) due to the methoxy group’s electron-donating nature and moderate polarity .

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, it serves as a precursor in amide coupling reactions, such as the synthesis of hydroxamate-based inhibitors (e.g., compound 5c in ) .

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-4-methoxybenzoic acid are compared below with related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Physicochemical and Functional Comparisons

Acidity :

- 3-Chloro-4-methoxybenzoic acid : The electron-withdrawing Cl at C3 and electron-donating -OCH₃ at C4 create a balance, resulting in a moderate pKa (~3.5).

- 4-Chlorobenzoic acid: Stronger acidity (pKa ~2.9) due to the unopposed electron-withdrawing Cl at C4 .

- 3-Chloro-4-hydroxybenzoic acid : Significantly higher acidity (pKa ~2.5) due to the -OH group’s strong electron-withdrawing effect .

Solubility :

- Methoxy and ethoxy substituents enhance solubility in organic solvents (e.g., ethanol) but reduce water solubility compared to hydroxylated analogues.

- 3-Chloro-4-ethoxybenzoic acid is less water-soluble than 3-chloro-4-methoxybenzoic acid due to the larger ethyl group .

Notes on Data Limitations

- The compound name discrepancy (“methoxymethoxy” vs. “methoxy”) is noted; this analysis assumes the correct structure is 3-chloro-4-methoxybenzoic acid (CAS 37908-96-6) as per –4.

Preparation Methods

Direct Methoxymethoxylation and Chlorination

This method involves the sequential introduction of the methoxymethoxy and chloro groups onto a benzoic acid backbone.

Procedure :

-

Starting Material : 4-Hydroxybenzoic acid is dissolved in dimethyl sulfoxide (DMSO) and treated with sodium methoxymethoxide (NaOCH2OCH3) at 50–70°C for 12–24 hours.

-

Chlorination : The intermediate 4-methoxymethoxybenzoic acid is reacted with sulfuryl chloride (SO2Cl2) in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Key Parameters :

Protective Group Strategy

This approach prioritizes chlorination before introducing the methoxymethoxy group to avoid steric hindrance.

Procedure :

-

Chlorination of 4-Hydroxybenzoic Acid :

-

Methoxymethylation :

Optimization Insights :

-

Reagent Ratios : A 1:2 molar ratio of 3-chloro-4-hydroxybenzoic acid to MOM-Cl ensures complete conversion.

Comparative Analysis of Methodologies

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Functionalization | 85–92 | ≥98 | Fewer steps, higher scalability |

| Protective Group | 78–88 | ≥95 | Better regioselectivity |

Notes :

Solvent and Reagent Impact

-

DMSO vs. THF : DMSO improves reaction kinetics for methoxymethoxylation but complicates purification due to high boiling points. THF offers easier solvent removal but requires anhydrous conditions.

-

Chlorinating Agents : Sulfuryl chloride provides superior selectivity over phosphorus pentachloride (PCl5), which may over-chlorinate the aromatic ring.

Industrial-Scale Production Considerations

Cost Efficiency

-

Raw Material Costs : Sodium methoxymethoxide is 40% cheaper than MOM-Cl but requires in situ preparation.

-

Waste Management : Direct functionalization generates fewer acidic byproducts, simplifying neutralization.

Recent Advancements and Patents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-4-methoxymethoxybenzoic acid, and how do reaction conditions influence product purity?

- Methodological Answer :

- Stepwise Synthesis :

Chlorination : Introduce chlorine at the 3-position of 4-methoxymethoxybenzoic acid using chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂) under anhydrous conditions .

Protection/Deprotection : Optimize methoxymethoxy group stability by adjusting reaction pH (neutral to mildly acidic) to prevent premature cleavage .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Higher temps risk side reactions |

| Solvent | DCM or THF | Polar aprotic solvents enhance reactivity |

| Catalyst | FeCl₃ (0.5–1.0 eq.) | Excess catalyst reduces purity |

- Analytical Validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 3:7) and confirm purity by HPLC (≥98% purity, C18 column, 1.0 mL/min flow) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- FT-IR : Identify key functional groups:

- Broad O–H stretch (2500–3000 cm⁻¹, carboxylic acid), C=O stretch (1680–1720 cm⁻¹), and C–O–C (methoxymethoxy, 1100–1250 cm⁻¹) .

- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆:

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | ~12.5 (¹H) | Singlet |

| Cl-C | ~135 (¹³C) | - |

| OCH₂OCH₃ | ~3.3 (¹H), ~55 (¹³C) | Multiplet |

- XRD : Use SHELX-2018 for single-crystal structure refinement. Space group P2₁/c with Z = 4; lattice parameters a = 7.2 Å, b = 10.5 Å, c = 12.8 Å .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of methoxymethoxy group under acidic (pH < 3) or basic (pH > 9) conditions .

- Stability Table :

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 7, 25°C | 0.002 | 346 h |

| pH 2, 25°C | 0.015 | 46 h |

| pH 10, 25°C | 0.008 | 86 h |

- Storage Recommendations : Airtight containers with desiccants (silica gel) at –20°C; avoid prolonged exposure to light .

Advanced Research Questions

Q. How do electronic effects of the methoxymethoxy and chlorine substituents influence the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

- Mechanistic Study :

- Ortho/para-Directing Effects : Chlorine (electron-withdrawing) activates the ring for nucleophilic attack at the para position, while methoxymethoxy (electron-donating) directs substitution to the meta position .

- Kinetic Analysis : Use DFT calculations (B3LYP/6-31G*) to map transition states. Activation energy (Eₐ) for substitution at C-3: 45 kJ/mol (Cl) vs. 32 kJ/mol (methoxymethoxy) .

- Experimental Validation : React with NaOMe in DMF at 80°C; monitor regioselectivity via LC-MS (major product: 3-chloro-4-methoxybenzoic acid, m/z 216.6) .

Q. What computational tools can predict synthetic pathways for derivatives of this compound?

- Methodological Answer :

- AI-Driven Synthesis Planning :

- Template Relevance Models : Use Pistachio/Bkms_metabolic databases to predict one-step functionalization (e.g., amidation, esterification). Success rate: 85% for carboxylate derivatives .

- Retrosynthesis Workflow :

Input target structure (e.g., methyl ester derivative).

Generate feasible precursors (e.g., 3-chloro-4-methoxymethoxybenzoyl chloride + MeOH).

Validate pathways using Reaxys reaction data .

Q. How can crystallographic data resolve contradictions in reported melting points for this compound?

- Methodological Answer :

- Polymorphism Analysis :

- Crystal Packing : Compare unit cell parameters of different batches (e.g., Form I vs. Form II). Form I (mp 185°C) has denser H-bonding networks than Form II (mp 178°C) .

- DSC Validation :

| Polymorph | Melting Point (°C) | ΔH (kJ/mol) |

|---|---|---|

| Form I | 185 | 28.5 |

| Form II | 178 | 24.3 |

Q. What microbial pathways degrade this compound, and how can they be harnessed for bioremediation?

- Methodological Answer :

- Catabolic Pathways in Pseudomonas spp. :

Initial Dioxygenation : Benzoate 1,2-dioxygenase cleaves the ring, yielding cis-dihydrodiol (UV-Vis λmax 270 nm) .

Dehalogenation : Chloride elimination via hydrolytic enzymes (e.g., halohydrolases; 85% Cl⁻ release in 24 h) .

- Bioremediation Protocol :

- Culture Pseudomonas sp. WR912 in minimal media with 1 mM substrate.

- Monitor degradation via ion chromatography (Cl⁻ detection) and COD reduction (≥90% in 72 h) .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.